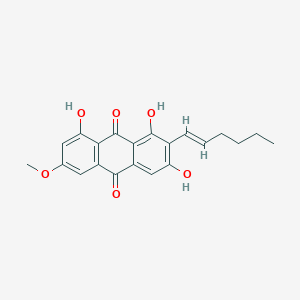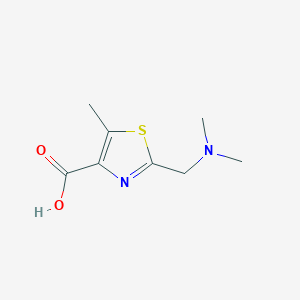
2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylamino group attached to the methylthiazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid typically involves the reaction of 2-chloro-5-methylthiazole with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.
化学反应分析
Types of Reactions
2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-((Dimethylamino)methyl)-5-methylthiazole: Lacks the carboxylic acid group.
5-Methylthiazole-4-carboxylic acid: Lacks the dimethylamino group.
2-(Methylamino)methyl-5-methylthiazole-4-carboxylic acid: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-((Dimethylamino)methyl)-5-methylthiazole-4-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5-7(8(11)12)9-6(13-5)4-10(2)3/h4H2,1-3H3,(H,11,12) |
InChI 键 |
FPXOYIUDYVMTKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)CN(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


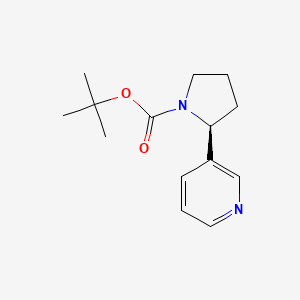
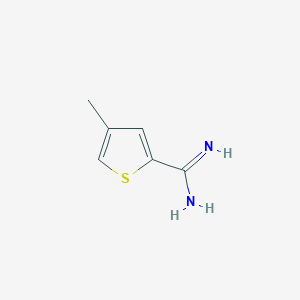

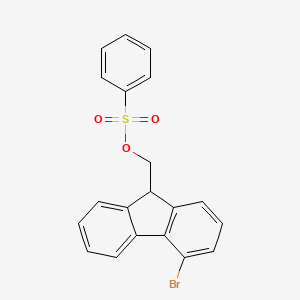
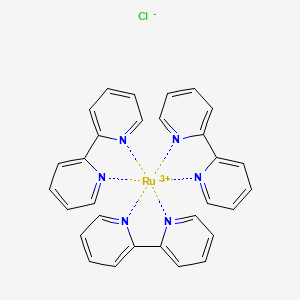
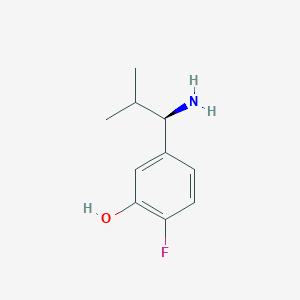

![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
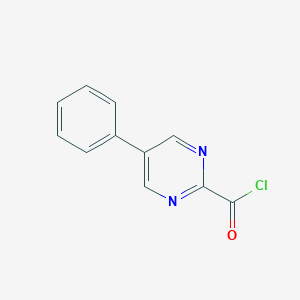
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)

![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)

